molecular formula C19H19NOS B1327212 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone CAS No. 898789-92-9

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

Cat. No.: B1327212
CAS No.: 898789-92-9
M. Wt: 309.4 g/mol
InChI Key: MQKXQQZNLSQUCX-UHFFFAOYSA-N
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Description

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine ring (a five-membered secondary amine) at the 3-position and a thiomethyl (-SCH₃) group at the 4'-position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in pharmaceutical intermediates and organic synthesis.

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKXQQZNLSQUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643477
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-92-9
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves the reaction of benzophenone derivatives with pyrrolinomethyl and thiomethyl groups under specific conditions. One common method involves the use of a base-catalyzed reaction where benzophenone is reacted with 3-pyrrolinomethyl chloride and thiomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolinomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and an organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions with solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of benzophenone.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolinomethyl group can also participate in binding interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Pyrrolidinomethyl (3), Thiomethyl (4') C₁₉H₂₁NOS ~309.5* Balanced polarity; potential bioactivity
2-Morpholinomethyl-2'-thiomethylbenzophenone Morpholinomethyl (2), Thiomethyl (2') C₁₉H₂₁NO₂S 335.4 Increased polarity due to morpholine oxygen
3'-Methoxy-2-piperidinomethyl benzophenone Piperidinomethyl (2), Methoxy (3') C₂₀H₂₃NO₂ 309.4 Methoxy enhances electron density; piperidine increases basicity
4-Azetidinomethyl-4'-thiomethylbenzophenone Azetidinomethyl (4), Thiomethyl (4') C₁₈H₁₉NOS 297.4 Azetidine (4-membered ring) may reduce steric stability
3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone 1,3-Dioxolane (3), Thiomethyl (4') C₁₇H₁₆O₃S 300.4 Dioxolane introduces electron-rich oxygen atoms
2-Carboethoxy-4'-(3-pyrrolinomethyl)benzophenone Carboethoxy (2), Pyrrolinomethyl (4') C₂₂H₂₃NO₃S 381.5 Carboethoxy group may reduce solubility in polar solvents

*Estimated based on analogous structures.

Key Comparative Insights

Electronic Effects: Thiomethyl (-SCH₃) groups in the 4'-position (as in the target compound) provide moderate electron-withdrawing effects compared to methoxy (-OCH₃) or nitro (-NO₂) groups seen in other benzophenones (e.g., 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, MW 250.25) . Pyrrolidinomethyl and piperidinomethyl substituents increase basicity, whereas morpholinomethyl groups introduce polarity via oxygen .

Dioxolane-containing analogs (e.g., 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone) exhibit enhanced electron density, which could influence reactivity in photochemical applications .

Solubility and Physicochemical Properties: The target compound’s pyrrolidinomethyl group likely improves aqueous solubility relative to carboethoxy-substituted analogs (e.g., 2-Carboethoxy-4'-(3-pyrrolinomethyl)benzophenone), which are more lipophilic . Morpholinomethyl and piperidinomethyl derivatives may exhibit intermediate solubility due to their nitrogen-oxygen balance .

Research and Commercial Relevance

  • Synthetic Utility: Thiomethyl groups are often used as protective groups in nucleophilic aromatic substitution, while pyrrolidinomethyl groups serve as directing groups in metal-catalyzed reactions .
  • Commercial Availability: Suppliers like CymitQuimica and ECHEMI list related benzophenones (e.g., CAS 898779-12-9) at purities ≥95%, with prices available on inquiry .

Biological Activity

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2OS
  • CAS Number : 898789-92-9

The structure features a benzophenone core with a pyrrolinomethyl group and a thiomethyl substituent, which may influence its interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The presence of the thiomethyl group may enhance its binding affinity to target sites, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.

Cytotoxicity

In addition to antimicrobial properties, the compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported the following IC50 values:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate that this compound possesses significant cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multi-drug resistant bacteria. The researchers conducted a series of assays that confirmed its ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity Assessment : Another investigation published in Cancer Letters assessed the cytotoxic effects on various cancer cell lines. The study utilized flow cytometry and apoptosis assays to elucidate the mechanism behind the observed cytotoxicity, suggesting that the compound induces apoptosis via the mitochondrial pathway.

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